molecular formula C34H58O4 B3428585 Diisotridecyl phthalate CAS No. 68515-47-9

Diisotridecyl phthalate

Cat. No.: B3428585
CAS No.: 68515-47-9
M. Wt: 530.8 g/mol
InChI Key: BCSGAWBQJHXXSE-UHFFFAOYSA-N
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Description

Diisotridecyl phthalate is a high-molecular-weight phthalate ester, primarily used as a plasticizer to enhance the flexibility and durability of plastic products. It is a mixture of isomers derived from the esterification of phthalic acid with isotridecyl alcohols. This compound is widely utilized in various industrial applications, including the production of polyvinyl chloride (PVC) products, lubricants, and coatings .

Biochemical Analysis

Biochemical Properties

Diisotridecyl phthalate interacts with various enzymes, proteins, and other biomolecules. It is rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . The nature of these interactions involves enzymatic processes that convert this compound into its metabolites .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism into various metabolites. These metabolites can have different effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism into various metabolites . This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisotridecyl phthalate is synthesized through the esterification of phthalic anhydride with isotridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or other separation techniques to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and isotridecyl alcohols are continuously fed. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and product quality. The crude product is then subjected to purification processes, such as vacuum distillation, to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Diisotridecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and isotridecyl alcohols. Transesterification involves the exchange of ester groups with other alcohols, resulting in the formation of different phthalate esters .

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), elevated temperature.

    Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalyst, elevated temperature.

Major Products Formed:

Scientific Research Applications

Diisotridecyl phthalate is extensively studied for its applications in various fields:

Mechanism of Action

Diisotridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones, potentially leading to adverse health effects .

Comparison with Similar Compounds

Uniqueness: Diisotridecyl phthalate is unique due to its specific isomeric structure, which provides distinct physical and chemical properties. Its higher molecular weight and branched structure contribute to its effectiveness as a plasticizer, offering enhanced flexibility and durability compared to other phthalates .

Properties

IUPAC Name

bis(11-methyldodecyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-37-33(35)31-25-19-20-26-32(31)34(36)38-28-22-16-12-8-6-10-14-18-24-30(3)4/h19-20,25-26,29-30H,5-18,21-24,27-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGAWBQJHXXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873994
Record name Diisotridecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27253-26-5, 36901-61-8
Record name Phthalic acid, diisotridecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisotridecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisotridecyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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